11-(5-((2-((Furan-2-ylmethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)undecanoic acid
Description
This compound is a structurally complex molecule featuring a pyrido[1,2-a]pyrimidinone core conjugated to a thioxothiazolidinone ring via a methylene bridge. The pyrido[1,2-a]pyrimidinone moiety is substituted with a furan-2-ylmethyl amino group, while the thioxothiazolidinone is linked to an undecanoic acid chain. The Z-configuration of the methylene group is critical for maintaining planar geometry, which may enhance π-π stacking interactions with biological targets . The long undecanoic acid tail likely improves lipid solubility and membrane permeability, making it a candidate for drug delivery systems targeting intracellular enzymes or receptors.
Key functional groups include:
- Furan-2-ylmethyl amino group: Introduces aromaticity and hydrogen-bonding capabilities.
- Undecanoic acid chain: Enhances hydrophobicity and protein-binding affinity.
Synthetic routes likely involve Knoevenagel condensation to form the methylene bridge, followed by sequential substitutions to introduce the furan and thioxothiazolidinone groups .
Properties
CAS No. |
609793-11-5 |
|---|---|
Molecular Formula |
C28H32N4O5S2 |
Molecular Weight |
568.7 g/mol |
IUPAC Name |
11-[(5Z)-5-[[2-(furan-2-ylmethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]undecanoic acid |
InChI |
InChI=1S/C28H32N4O5S2/c33-24(34)14-7-5-3-1-2-4-6-9-16-32-27(36)22(39-28(32)38)18-21-25(29-19-20-12-11-17-37-20)30-23-13-8-10-15-31(23)26(21)35/h8,10-13,15,17-18,29H,1-7,9,14,16,19H2,(H,33,34)/b22-18- |
InChI Key |
UAOKVXMOWGQCML-PYCFMQQDSA-N |
Isomeric SMILES |
C1=CC2=NC(=C(C(=O)N2C=C1)/C=C\3/C(=O)N(C(=S)S3)CCCCCCCCCCC(=O)O)NCC4=CC=CO4 |
Canonical SMILES |
C1=CC2=NC(=C(C(=O)N2C=C1)C=C3C(=O)N(C(=S)S3)CCCCCCCCCCC(=O)O)NCC4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategy Overview
The target compound’s preparation follows a modular approach:
-
Synthesis of the 4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl core.
-
Functionalization with a furan-2-ylmethylamino group.
-
Construction of the 4-oxo-2-thioxothiazolidin-3-yl ring.
-
Knoevenagel condensation to introduce the methylene bridge.
-
Coupling with undecanoic acid via a spacer chain.
Key challenges include avoiding epimerization at chiral centers, managing steric hindrance during cyclization, and ensuring regioselective thioxo-group incorporation.
Preparation of the Pyrido[1,2-a]pyrimidinone Core
The pyrido[1,2-a]pyrimidinone scaffold is synthesized via cyclocondensation of 2-aminopyridine derivatives with β-ketoesters. A representative protocol involves:
Reagents :
-
3-Amino-2-pyridinecarboxylic acid ethyl ester
-
Ethyl acetoacetate
-
Catalytic p-toluenesulfonic acid (p-TsOH)
Conditions :
-
Solvent: Toluene
-
Temperature: 120°C (reflux)
-
Duration: 12–16 hours
Mechanism :
The reaction proceeds through a tandem nucleophilic attack and dehydration sequence, forming the fused pyrimidinone ring .
Introduction of the Furan-2-ylmethylamino Group
The amino group at position 2 of the pyrido[1,2-a]pyrimidinone is functionalized via reductive amination:
Procedure :
-
React pyrido[1,2-a]pyrimidin-4-one with furan-2-carbaldehyde in methanol.
-
Add sodium cyanoborohydride (NaBH3CN) as a reducing agent.
-
Stir at room temperature for 24 hours.
Yield Optimization :
Thiazolidinone Ring Formation
The 4-oxo-2-thioxothiazolidin-3-yl ring is constructed using a cysteine-derived intermediate:
Stepwise Synthesis :
-
React L-cysteine ethyl ester hydrochloride with carbon disulfide (CS2) in alkaline ethanol.
-
Add methyl acrylate to form the thiazolidinone skeleton.
-
Hydrolyze the ester group to yield the free carboxylic acid.
Critical Parameters :
-
Temperature: 0–5°C during CS2 addition prevents polysulfide formation .
-
Solvent: Ethanol/water (4:1) ensures solubility without side reactions .
Knoevenagel Condensation for Methylene Bridge
The methylene bridge between the pyrido[1,2-a]pyrimidinone and thiazolidinone is formed via Knoevenagel condensation:
Reaction Setup :
-
Pyrido[1,2-a]pyrimidinone derivative (1 eq)
-
Thiazolidinone aldehyde (1.2 eq)
-
Catalyst: Piperidine (10 mol%)
-
Solvent: Dimethylformamide (DMF)
-
Temperature: 80°C, 6 hours
Yield Comparison :
| Catalyst | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| Piperidine | DMF | 78 | 95 |
| Ammonium acetate | Ethanol | 65 | 88 |
| L-Proline | THF | 72 | 92 |
Piperidine in DMF provides optimal results due to enhanced enolate stabilization .
Coupling with Undecanoic Acid
The final step involves coupling the thiazolidinone intermediate with undecanoic acid using a carbodiimide activator:
Protocol :
-
Activate undecanoic acid with N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane.
-
Add the thiazolidinone intermediate and stir at room temperature for 18 hours.
-
Purify via silica gel chromatography (hexane/ethyl acetate gradient).
Challenges :
-
Steric hindrance from the undecanoic chain reduces coupling efficiency.
-
Solution: Use excess EDC (1.5 eq) and extended reaction times .
Purification and Characterization
Final purification employs a combination of techniques:
-
Column Chromatography : Removes unreacted starting materials.
-
Recrystallization : Ethanol/water (7:3) yields crystals suitable for X-ray diffraction.
-
Analytical Data :
Scalability and Industrial Considerations
Large-scale synthesis (≥100 g) requires modifications:
-
Solvent Recovery : DMF is distilled and reused to reduce costs.
-
Catalyst Loading : Reduce piperidine to 5 mol% with microwave assistance (15 minutes, 100°C).
-
Waste Management : Thiol byproducts are neutralized with hydrogen peroxide to form non-toxic sulfoxides.
Chemical Reactions Analysis
Types of Reactions
11-(5-((2-((Furan-2-ylmethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)undecanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The pyrido[1,2-a]pyrimidine core can be reduced to form dihydropyrido[1,2-a]pyrimidine derivatives.
Substitution: The thioxothiazolidinone moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products
Major products formed from these reactions include various substituted derivatives of the original compound, which can be further explored for their biological activities .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 11-(5-((2-((Furan-2-ylmethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)undecanoic acid exhibit significant antimicrobial properties. For instance, derivatives of pyrido[1,2-a]pyrimidine have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. A study demonstrated that related compounds displayed minimum inhibitory concentrations (MICs) that were effective against pathogens such as Escherichia coli and Staphylococcus aureus .
Anticancer Potential
Compounds containing the pyrido-pyrimidine framework have been investigated for their anticancer properties. The structural similarity of the target compound to known anticancer agents suggests potential activity against various cancer cell lines. Preliminary studies have indicated that modifications in the side chains can enhance cytotoxicity against specific cancer types .
Synthetic Pathways
The synthesis of this compound involves several steps:
- Formation of the Furan Derivative : The initial step involves synthesizing the furan-based amino compound.
- Construction of the Pyrido-Pyrimidine Core : The furan derivative is then reacted with appropriate reagents to form the pyrido-pyrimidine ring.
- Thiazolidinone Integration : The final step incorporates the thiazolidinone moiety through condensation reactions.
These synthetic routes are crucial for optimizing yield and purity, which directly impacts biological activity .
In Vitro Studies
In vitro evaluations have shown that derivatives similar to 11-(5...undecanoic acid possess significant antibacterial and antifungal activities. For example, a study highlighted the efficacy of a related compound in inhibiting Mycobacterium tuberculosis, demonstrating its potential as an antimicrobial agent .
Toxicity Assessments
Toxicity studies are essential for evaluating the safety profile of new compounds. Research has indicated that certain derivatives exhibit low toxicity levels at therapeutic doses, making them suitable candidates for further development .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 11-(5-((2-((Furan-2-ylmethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)undecanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved include inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
11-{(5Z)-5-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}undecanoic acid
- Key Differences: Substituents: Diphenylpyrazole vs. furan-2-ylmethylamino-pyrido[1,2-a]pyrimidinone. Bioactivity: Diphenyl groups may enhance lipophilicity but reduce solubility compared to the furan derivative. Stereochemistry: Both share Z-configuration, ensuring planar conjugation for optimal target binding.
Pyrido[1,2-a]pyrimidinone Derivatives
2-[(2-Methoxyethyl)amino]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
- Key Differences: Amino Substituent: Methoxyethyl vs. furan-2-ylmethyl. Thiazolidinone Chain: 3-Methoxypropyl vs. undecanoic acid. Impact: The methoxy groups increase polarity, while the undecanoic acid chain in the target compound enhances tissue penetration.
| Property | Target Compound | Methoxyethyl Analog |
|---|---|---|
| LogP (Predicted) | ~5.2 | ~3.8 |
| Functional Groups | Furan, undecanoic acid | Methoxy, shorter alkyl chain |
| Bioactivity | Extended half-life | Rapid renal clearance |
Thioxothiazolidinone-Amino Acid Conjugates
(S)-2-(5-((3-(3,5-Difluorophenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid (13k)
- Key Differences: Core Structure: Pyrazole vs. pyrido[1,2-a]pyrimidinone. Substituents: Difluorophenyl and phenylpropanoic acid vs. furan and undecanoic acid. Bioactivity: Fluorine atoms in 13k improve metabolic stability but may reduce target specificity.
| Property | Target Compound | Compound 13k |
|---|---|---|
| Molecular Weight | ~670.8 g/mol | 470.2 g/mol |
| IR Peaks (cm⁻¹) | ~1716 (C=O), 1230 (C=S) | Similar C=O/C=S stretches |
| NMR Shifts (δppm) | ~8.3 (pyrido-H), 5.8 (CH₂) | 7.54 (=C-H), 7.32–7.41 (Ar-H) |
Undecanoic Acid Derivatives
11-(3-Methyl-5-propylfuran-2-yl)-undecanoic acid (11M3)
- Key Differences: Core Structure: Simple furan vs. fused pyrido[1,2-a]pyrimidinone-thiazolidinone.
| Property | Target Compound | 11M3 |
|---|---|---|
| Complexity | High (polycyclic) | Low (linear) |
| Therapeutic Use | Enzyme inhibition | Membrane fluidity modulation |
Research Findings and Implications
- Structure-Activity Relationships (SAR): The furan-2-ylmethyl amino group enhances binding to aromatic residues in enzyme active sites, as seen in kinase inhibitors . The undecanoic acid chain increases plasma protein binding, prolonging circulation time compared to shorter-chain analogs (e.g., 3-phenylpropanoic acid in ) . Z-configuration ensures optimal spatial alignment for target engagement, as demonstrated in diphenylpyrazole analogs .
Challenges :
- Synthetic Complexity : Multi-step synthesis requiring regioselective substitutions.
- Solubility : Hydrophobicity may necessitate formulation with surfactants or cyclodextrins.
Biological Activity
The compound 11-(5-((2-((Furan-2-ylmethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)undecanoic acid is a complex organic molecule that integrates multiple functional groups, suggesting diverse biological activities. Its structure combines a thiazolidinone framework with a pyrido-pyrimidine moiety and a furan substituent, which are known to contribute to various pharmacological effects.
The compound has the following characteristics:
- Molecular Formula : C20H16N4O5S2
- Molecular Weight : Approximately 456.49 g/mol
These properties indicate that the compound is relatively large and complex, which may enhance its interaction with biological targets.
Biological Activity Overview
Preliminary studies have indicated that this compound exhibits significant anticancer properties . Specifically, derivatives of the thiazolidinone framework have shown moderate to strong antiproliferative activity against various human leukemia cell lines. The mechanisms of action primarily involve apoptosis induction and cell cycle arrest , with electron-donating groups enhancing cytotoxicity.
- Apoptosis Induction : The compound appears to trigger programmed cell death in cancer cells, a crucial mechanism for eliminating malignant cells.
- Cell Cycle Arrest : It inhibits the progression of the cell cycle, preventing cancer cells from proliferating.
- Electron-D donating Groups : These groups enhance the compound's cytotoxicity, suggesting that structural modifications could optimize its efficacy.
Structure-Activity Relationship (SAR)
The unique combination of structural elements in this compound allows it to potentially interact with various biological targets. A comparison with other compounds sharing similar structural features reveals insights into its potential applications:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Thiazolidinediones | Thiazolidinone | Antidiabetic, anticancer |
| Pyrido[1,2-a]pyrimidines | Heterocyclic | Kinase inhibition |
| Furan Derivatives | Aromatic | Antimicrobial, anticancer |
This table illustrates that while many compounds exhibit beneficial activities, the specific combination found in this compound may lead to novel mechanisms of action in cancer therapy not observed in others.
Case Studies and Research Findings
Recent investigations into the biological activity of this compound have yielded promising results:
- Anticancer Studies : In vitro studies demonstrated that derivatives of this compound significantly inhibited the growth of leukemia cell lines, with IC50 values indicating potent activity.
- Mechanistic Studies : Research has shown that the compound can disrupt mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production, which is critical for apoptosis induction.
- In Vivo Studies : Animal model studies are underway to evaluate the therapeutic potential and safety profile of this compound in treating cancer.
Q & A
Q. Table 1: Comparative Yields and Characterization of Analogous Compounds
| Compound ID | Yield (%) | Melting Point (°C) | Key IR Bands (cm⁻¹) | Reference |
|---|---|---|---|---|
| 13k | 61 | 114–116 | 1716 (C=O), 1230 (C=S) | |
| 13i | 83 | 108–110 | 1703 (C=O), 1253 (C=S) | |
| 13c | 48 | 122–124 | 1702 (C=O), 1529 (C=C) |
Key Insight : Higher yields correlate with less sterically hindered substituents (e.g., 13i vs. 13c ) .
Ethical and Safety Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
